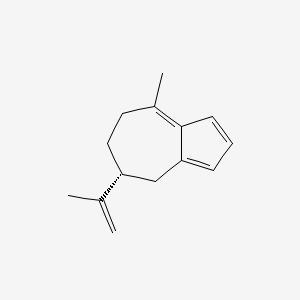

Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)-

Descripción

Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- (hereafter referred to as Compound A) is a bicyclic sesquiterpene derivative characterized by a partially hydrogenated azulene core. Its structure includes a tetrahydroazulene skeleton with a methyl group at position 8 and a 1-methylethenyl substituent at position 5 in the (5R)-configuration. The compound’s molecular formula is C₁₅H₂₂, with a molecular weight of 202.34 g/mol. The stereochemistry of the methylethenyl group and the tetrahydro ring system significantly influence its physicochemical properties, including polarity, dipole moment, and chromatographic behavior .

Propiedades

Número CAS |

821777-97-3 |

|---|---|

Fórmula molecular |

C14H18 |

Peso molecular |

186.29 g/mol |

Nombre IUPAC |

(5R)-8-methyl-5-prop-1-en-2-yl-4,5,6,7-tetrahydroazulene |

InChI |

InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-6,12H,1,7-9H2,2-3H3/t12-/m1/s1 |

Clave InChI |

ACICZIONACSXCD-GFCCVEGCSA-N |

SMILES isomérico |

CC1=C2C=CC=C2C[C@@H](CC1)C(=C)C |

SMILES canónico |

CC1=C2C=CC=C2CC(CC1)C(=C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Azuleno, 4,5,6,7-tetrahidro-8-metil-5-(1-metiletenil)-, (5R)- normalmente implica la hidrogenación de derivados de azuleno en condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de catalizadores como paladio sobre carbono (Pd/C) y gas hidrógeno a presiones y temperaturas elevadas. El proceso requiere un control cuidadoso de los parámetros de reacción para garantizar la estereoquímica y el rendimiento deseados.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar procesos de hidrogenación similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y la escalabilidad. Además, se emplean pasos de purificación como la destilación o la cromatografía para obtener productos de alta pureza adecuados para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

El Azuleno, 4,5,6,7-tetrahidro-8-metil-5-(1-metiletenil)-, (5R)- experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de catalizadores como Pd/C.

Sustitución: Pueden ocurrir reacciones de sustitución electrófila y nucleófila, lo que lleva a la formación de diversos derivados sustituidos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)

Reducción: Gas hidrógeno (H2), paladio sobre carbono (Pd/C)

Sustitución: Diversos electrófilos y nucleófilos en condiciones apropiadas

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción generalmente da como resultado derivados completamente hidrogenados.

Aplicaciones Científicas De Investigación

El Azuleno, 4,5,6,7-tetrahidro-8-metil-5-(1-metiletenil)-, (5R)- tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antimicrobianas.

Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.

Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del Azuleno, 4,5,6,7-tetrahidro-8-metil-5-(1-metiletenil)-, (5R)- involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, sus efectos antiinflamatorios pueden estar mediados por la inhibición de enzimas y citocinas proinflamatorias. La estructura única del compuesto le permite interactuar con diversas moléculas biológicas, lo que lleva a diversos efectos farmacológicos.

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

Comparison with Benzene Diols (Non-Azulenic Analogs)

demonstrates that azulene diols exhibit superior chromatographic resolution compared to benzene diols. For instance, on the Chiralcel-OD-H phase, azulene diols achieved an average enantioselectivity (α) of 3.98 , whereas benzene diols averaged 1.33 under identical conditions . This difference arises from the azulene core’s inherent dipole moment (1.08 D), which enhances chiral recognition via π-π interactions and hydrogen bonding.

Table 1: Chromatographic Resolution of Azulene vs. Benzene Diols

| Compound Class | Chiralcel-OD-H (α) | Lux Cellulose-2 (α) |

|---|---|---|

| Azulene diols | 3.98 | 1.32 |

| Benzene diols | 1.33 | 1.09 |

Comparison with Azulene Derivatives

- Octahydroazulene Analogs : and describe a structurally similar compound, 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)-azulene (Compound B , CAS 3691-11-0). Despite sharing a methyl and methylethenyl substituent, Compound B has a fully hydrogenated octahydroazulene core (vs. tetrahydro in Compound A) and a different stereochemical profile ([1S-(1α,7α,8aβ)]). This structural variation results in a higher molecular weight (204.35 g/mol ) and distinct chromatographic retention (Kovats’ RI: 1490 ) compared to Compound A .

Table 2: Physical Properties of Azulene Derivatives

| Property | Compound A | Compound B |

|---|---|---|

| Molecular Formula | C₁₅H₂₂ | C₁₅H₂₄ |

| Molecular Weight | 202.34 | 204.35 |

| Retention Index (RI) | Not reported | 1490 |

| Stereochemistry | (5R) | (1S,7α,8aβ) |

- Rhodanine-Azulene Hybrids: highlights (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1), an azulene-rhodanine hybrid. Unlike Compound A, R1 features an azulen-1-yl moiety conjugated to a rhodanine ring, enabling strong cation-binding properties due to its push-pull electronic structure. R1’s dipole moment (1.08 D) and electrochemical activity (e.g., redox peaks at +0.85 V and -1.2 V) contrast with dimethylaminobenzylidene rhodanine (R2, dipole moment: 1.61 D), which lacks the azulene core’s electron-deficient tropylium ring .

Table 3: Electronic and Functional Comparisons

| Parameter | Compound A | R1 (Azulene-Rhodanine) | R2 (Benzene-Rhodanine) |

|---|---|---|---|

| Dipole Moment (D) | Not reported | 1.08 | 1.61 |

| Cation Affinity | Low | High | Moderate |

| Synthesis Complexity | Moderate | High (air-sensitive) | Low |

Chromophoric Properties vs. Guaiazulene Derivatives

notes that azulene derivatives exhibit color variations depending on substituents. While Compound A’s tetrahydro core likely reduces conjugation (resulting in a less intense color compared to fully aromatic azulene), guaiazulene derivatives (e.g., 1,4-dimethyl-7-isopropylazulene) display vivid hues due to extended π-systems. This difference highlights the role of hydrogenation in modulating chromophoric activity .

Key Research Findings

- Synthetic Challenges : Compound A’s methylethenyl group and tetrahydro core necessitate precise stereochemical control during synthesis, similar to the protocols described for hexahydroazulene derivatives in (e.g., palladium/copper-catalyzed cross-coupling) .

- Applications : Azulene derivatives like R1 show promise in electrochemical sensors for heavy metals (e.g., Hg²⁺, Cu²⁺), whereas Compound A’s applications remain underexplored but may align with sesquiterpene-based pharmaceuticals or chiral stationary phases .

Actividad Biológica

Azulene, specifically the compound 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- , has garnered attention for its diverse biological activities. This article explores its pharmacological properties based on various studies and research findings.

- Molecular Formula : C₁₄H₁₈

- Molecular Weight : 198.30 g/mol

- CAS Registry Number : 821777-97-3

Biological Activities

Azulene derivatives are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral properties. Below is a summary of key findings related to the biological activity of this specific azulene compound.

1. Anti-inflammatory Activity

Research indicates that azulene compounds can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α. A study by Ozimec Landek et al. demonstrated that certain azulene derivatives exhibited potent inhibitory effects on TNF-α production in lipopolysaccharide (LPS) activated human peripheral blood mononuclear cells with IC₅₀ values in the low micromolar range (1–3 µM) .

2. Antimicrobial Properties

Azulene has shown promising results in antimicrobial photodynamic therapy (PACT). In vitro studies have demonstrated that azulene can generate reactive oxygen species (ROS) when exposed to light, leading to effective bactericidal activity against Streptococcus mutans . The compound was tested at concentrations ranging from 5 to 500 µM and showed significant reductions in bacterial colony counts.

3. Antiviral Activity

In antiviral research, azulene derivatives were evaluated for their cytotoxicity and anti-HIV-1 activity. Peet et al. found that certain azulene derivatives inhibited HIV-1 replication in TZM-bl cells with an IC₅₀ of 8.5 µM and a selectivity index of 7 . The mechanism of action was linked to the inhibition of reverse transcriptase.

Case Study 1: Photodynamic Therapy

A study conducted by Damrongrungruang et al. assessed the effects of azulene on peripheral blood mononuclear cells (PBMCs). The results indicated that upon activation with light-emitting diodes at a specific wavelength (625 nm), azulene effectively generated singlet oxygen and exhibited cytotoxicity against cancer cells .

Case Study 2: Anti-peptic Activity

Yanagisawa et al. investigated the anti-peptic activity of azulene derivatives related to sodium 3-ethyl-7-isopropyl-1-azulenesulfonate. They synthesized several compounds and evaluated their activities, finding that some metabolites displayed lower anti-peptic activity compared to the parent compound .

Summary Table of Biological Activities

| Activity Type | Compound Tested | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Azulene Derivatives | 1–3 µM | Inhibition of TNF-α |

| Antimicrobial | Azulene | 5–500 µM | Generation of ROS under light activation |

| Antiviral | Azulene Derivatives | 8.5 µM | Inhibition of reverse transcriptase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.